Magnesium niobate

Descripción general

Descripción

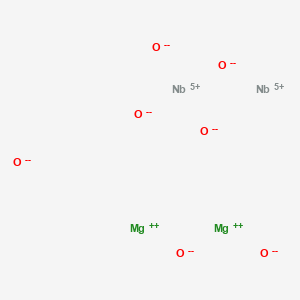

Magnesium niobate is a complex perovskite oxide material . It is composed of magnesium (Mg), and niobium (Nb) elements and is typically represented by the chemical formula MgNb2O6 . It has been used to make piezoelectric microcantilever sensors .

Synthesis Analysis

Magnesium based niobium oxides (Mg–Nb–O) were prepared by solid-state reactions . Stoichiometric mixtures of the precursor materials MgO, Nb2O5 and/ or metallic Nb were annealed for the syntheses which revealed the effect of temperature on phase formation, reaction kinetics and heat of reaction .Molecular Structure Analysis

The formation of MgNb2O6 phase of powder samples is determined from the XRD . Average lattice constants of MgNb2O6 ceramic sample are measured from XRD data .Chemical Reactions Analysis

The formation of MgNb2O6, Mg4Nb2O9, and Mg3Nb6O11 compounds towards pure phases rather complicated due to multistep reactions . The heat of formation of the solid-state reaction obtained to be minimum (93 kJ/mol) for MgNb2O6 synthesis and corresponding heat of formation were estimated to be 140 and 190 kJ/mol for Mg4Nb2O9 and Mg3Nb6O11 compounds respectively .Physical and Chemical Properties Analysis

This compound is insoluble in water . The photoluminescence spectra show a broad blue emission band centered at 426 nm and the band gap energy is 2.19 eV as measured by UV–Vis spectroscopy using Tauc equation .Aplicaciones Científicas De Investigación

Electronic Device Manufacturing

Magnesium niobate is prominently used in the manufacturing of electronic devices like multilayer capacitors and actuators. Its high dielectric constant and superior electrostrictive properties make it an ideal material for these applications. The isoelectric point of lead this compound (PMN), a variant of this compound, has been studied in water, showing that the isoelectric point (IEP) of aqueous PMN suspensions depends on solids loading, with IEP between pH 9 and 10 at particle concentrations of 10 to 20 vol% (Deliormanlı, Çeli̇k, & Polat, 2007). Additionally, the solubility of PMN powders in water as a function of solids concentration has been investigated, highlighting the significant cation leaching from the PMN surface depending on the pH value of the suspension (Şakar-Deliormanlı, Çeli̇k, & Polat, 2009).

Nonlinear Optical Applications

Lithium niobate doped with magnesium shows promise in nonlinear optical applications. Magnesium doping improves resistance against optical damage, making it suitable for high-intensity applications in optics. Zirconium-doped lithium niobate, a related material, offers higher resistance against optical damage and a lower doping threshold, suggesting its effectiveness in nonlinear optical applications (Kong et al., 2007).

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of this compound powders. Studies focus on the effects of calcination temperature, dwell time, and heating/cooling rates on the phase formation, morphology, and chemical composition of the powders. These investigations are crucial for optimizing the production of this compound for various applications (Ananta, 2004).

Microwave Applications

This compound synthesized by sol-gel methods shows potential in microwave applications as a low-temperature co-fired ceramic (LTCC). Nanosized and highly reactive this compound powders are synthesized for use in these applications, demonstrating the versatility of this material in advanced technological contexts (Zhu et al., 2011).

Mechanochemical Synthesis

The mechanochemical fabrication technique has been used to prepare lead this compound (PMN) of high sintered density. This innovative technique bypasses the need for phase-forming calcination steps, typically required in traditional methods, and produces nanosized PMN particles ideal for dielectric applications (Wang, Jun-min, Dongmei, & Weibeng, 2004).

Mecanismo De Acción

Target of Action

Magnesium niobate is a compound that primarily targets transition metal oxides, acting as a promoter or catalyst for practical applications . It is synthesized to understand the function of transition metal oxides .

Mode of Action

The interaction of this compound with its targets involves solid-state reactions . This compound is prepared in different conditions, with some forms preferring a reducing environment . The synthesis process reveals the effect of temperature on phase formation, reaction kinetics, and heat of reaction .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of magnesium-based oxides (Mg–Nb–O) which facilitate hydrogen transport into solid structures . This process is influenced by the reduction of niobia (Nb2O5) into metallic niobium, followed by the successive formation of magnesium-based oxides .

Pharmacokinetics

The synthesis process of this compound indicates that the compound’s bioavailability may be influenced by factors such as temperature and the presence of other compounds during synthesis .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a promoter or catalyst in the formation of magnesium-based oxides . These oxides play a crucial role in facilitating hydrogen transport into solid structures .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other compounds during synthesis . For instance, some forms of this compound are prepared in oxidizing conditions, while others prefer a reducing environment .

Direcciones Futuras

Lead magnesium niobate (PMN) has emerged as a promising ferroelectric material due to its exceptional dielectric, electromechanical, and non-linear properties . Although challenges remain in terms of lead toxicity, synthesis, and processing, ongoing research efforts continue to push the boundaries of PMN-based materials and devices .

Propiedades

IUPAC Name |

dimagnesium;niobium(5+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Mg.2Nb.7O/q2*+2;2*+5;7*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWMQWEHVVUJOBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Mg+2].[Mg+2].[Nb+5].[Nb+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg2Nb2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12163-26-7 | |

| Record name | Magnesium niobium oxide (MgNb2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium diniobate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

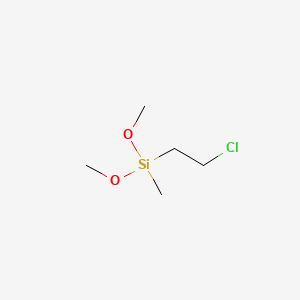

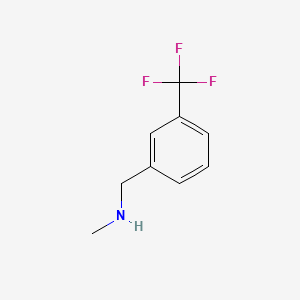

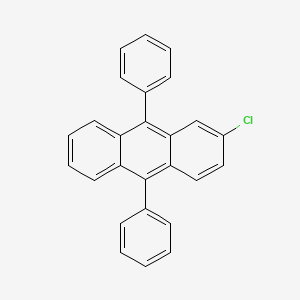

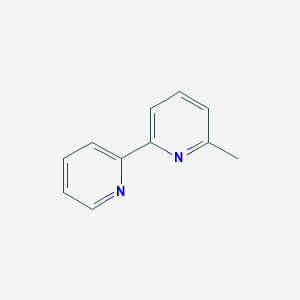

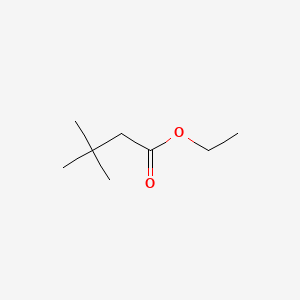

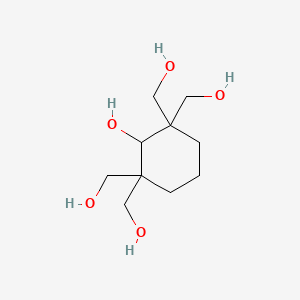

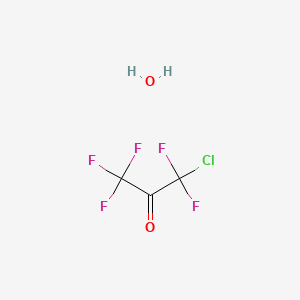

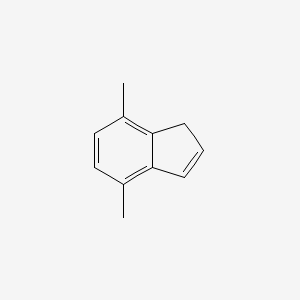

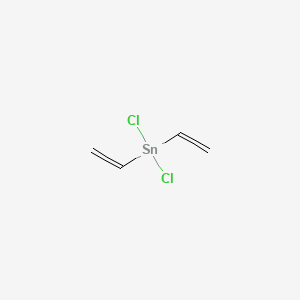

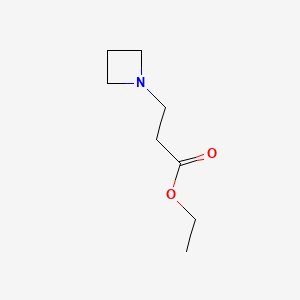

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium;4-[[4-(2-methylanilino)-2,4-dioxobutyl]diazenyl]-3-nitrobenzenesulfonate](/img/no-structure.png)